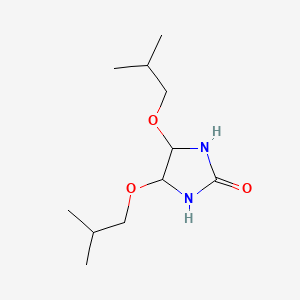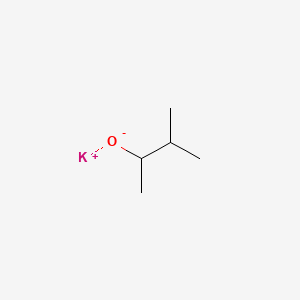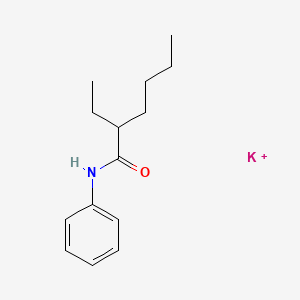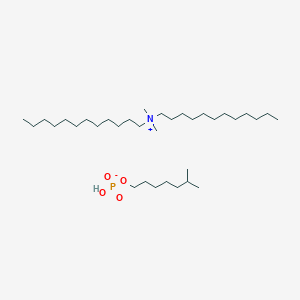
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is a quaternary ammonium compound with a molecular formula of C26H56N.C8H18O4P and a molecular weight of 591.9. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate typically involves the reaction of didodecyldimethylammonium chloride with 6-methylheptyl hydrogen phosphate. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as mixing, heating, and purification to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Aplicaciones Científicas De Investigación
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, cleaning agents, and industrial lubricants
Mecanismo De Acción
The mechanism of action of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. It also interacts with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Didodecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Known for its use as a disinfectant and antiseptic.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with similar applications
Uniqueness
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
67907-20-4 |
|---|---|
Fórmula molecular |
C34H74NO4P |
Peso molecular |
591.9 g/mol |
Nombre IUPAC |
didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C26H56N.C8H19O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-8(2)6-4-3-5-7-12-13(9,10)11/h5-26H2,1-4H3;8H,3-7H2,1-2H3,(H2,9,10,11)/q+1;/p-1 |
Clave InChI |
LURYWXDCZZBTOX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


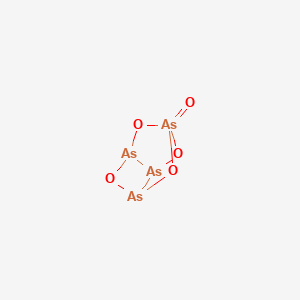
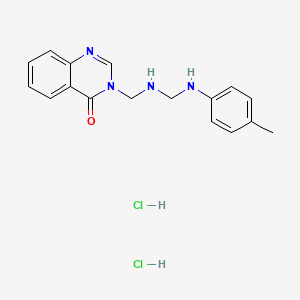
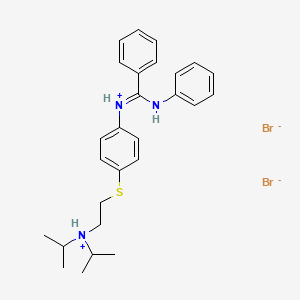
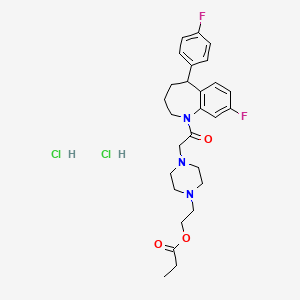
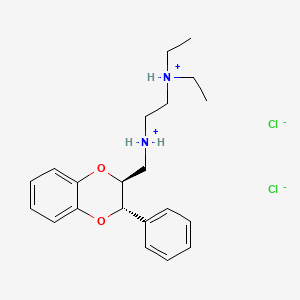
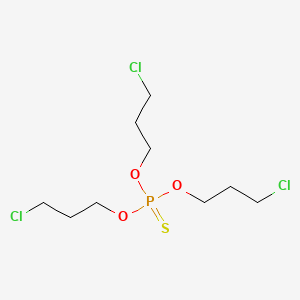
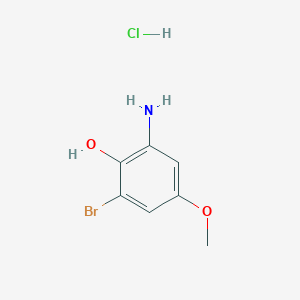
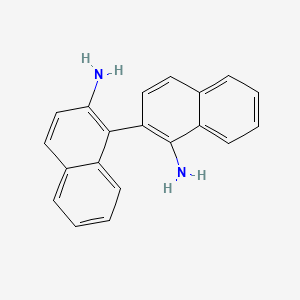
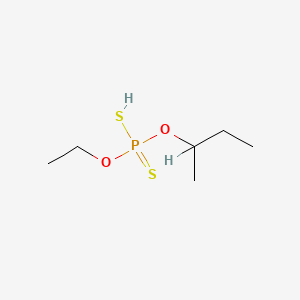
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
